molecular formula C12H6Br2N2O4 B1589870 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl CAS No. 91371-12-9

4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl

Cat. No.: B1589870
CAS No.: 91371-12-9
M. Wt: 401.99 g/mol
InChI Key: REUCYFQYHWKXPH-UHFFFAOYSA-N
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Description

4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl is a biphenyl derivative characterized by the presence of bromine atoms at the 4 and 4’ positions and nitro groups at the 2 and 2’ positions. This compound is known for its strong electron-withdrawing properties due to the nitro groups, making it a valuable intermediate in various chemical syntheses .

Mechanism of Action

Target of Action

The primary targets of 4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl are currently unknown. This compound is a biphenyl intermediate with strong electron-withdrawing dinitro groups at the 2,2’-positions and dibromo groups at the 4,4’-positions

Mode of Action

It is known that the compound’s strong electron-withdrawing dinitro groups and dibromo groups may influence its interactions with its targets .

Biochemical Pathways

It is a well-known intermediate for the synthesis of other compounds , suggesting that it may play a role in various biochemical reactions

Result of Action

As a biphenyl intermediate, it may be involved in the synthesis of other compounds , which could have various effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl. For instance, the compound should be stored in a dry, room-temperature environment . Other factors such as pH, temperature, and the presence of other chemicals could also affect its stability and action.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl can be synthesized through an Ullmann coupling reaction. This involves the reaction of 2,5-dibromonitrobenzene in the presence of a copper catalyst and dimethylformamide (DMF) as the solvent. The reaction typically yields a high amount of the desired product .

Industrial Production Methods

While specific industrial production methods for 4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl are not widely documented, the Ullmann coupling reaction remains a standard approach due to its efficiency and high yield .

Properties

IUPAC Name

4-bromo-1-(4-bromo-2-nitrophenyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2N2O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUCYFQYHWKXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434738
Record name 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91371-12-9
Record name 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91371-12-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2,5-dibromonitrobenzene (12.0 g, 42.7 mmol) was dissolved in dimethylformamide (DMF, 80 ml), Cu (6.0 g, 93.94 mmol) was added thereto, and then the reaction mixture was reacted at 120° C. for 3 hours. The reaction mixture was cooled to room temperature, the insoluble material was filtered off and the filtrate was concentrated. The resultant product was recrystallized in ethanol to obtain 4,4′-dibromo-2,2′-dinitrobiphenyl (10.2 g, 60%). MS [M+] 354.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu
Quantity
6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The mixture of 1,4-dibromo-2-nitro-benzene (25 g, 89 mmol) and copper powder (12.5 g, 197 mmol) in DMF (150 ml) was heated at 137 C for 2 hours. The mixture was cooled to 25° C. and was quenched with water. The mixture was extracted with EtOAc (2×). The combined organic solution was washed with water and brine and was dried with Na2SO4. Concentration and purification by flash column chromatography (hexanes/EtOAc) gave 4,4′-dibromo-2,2′-dinitro-biphenyl (13.6 g).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
12.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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